molecular formula C20H20N4OS B4578652 3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole

3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole

Cat. No. B4578652
M. Wt: 364.5 g/mol
InChI Key: QMXJHHSBIWLOBD-UHFFFAOYSA-N
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Description

The chemical compound "3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole" is of significant interest due to its complex structure and potential for various applications. While specific studies on this compound were not identified, related research on 1,2,4-triazole derivatives provides valuable insights into the synthesis, structural analysis, and properties of similar compounds.

Synthesis Analysis

Synthesis of heterocyclic derivatives, including 1,2,4-triazole compounds, involves efficient methods to link different moieties such as thiourea, thiadiazole, and oxadiazole to the core structure. Novel heterocyclic derivatives have been synthesized and confirmed using 1H-NMR, 13C-NMR, and MS methods, with molecular structures of some derivatives further confirmed by X-ray crystallography (Szulczyk et al., 2017).

Molecular Structure Analysis

X-ray crystallography has been employed to confirm the molecular structures of triazole derivatives, revealing the dihedral angles between rings and hydrogen bonding patterns that form chain structures or frameworks in the crystal lattice (Zareef et al., 2008).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including alkylation, acetylation, and reactions with different amines to produce a wide range of derivatives. These reactions are facilitated by the compound's reactive sites and have been explored for the synthesis of new compounds with potential biological activities (Bayrak et al., 2009).

properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c25-18(23-13-7-8-14-23)15-26-20-22-21-19(16-9-3-1-4-10-16)24(20)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJHHSBIWLOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole
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3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole
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3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole
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3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole
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3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole
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3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole

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